Phenyl 5-bromofuran-2-carboxylate chemical properties
Phenyl 5-bromofuran-2-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Phenyl 5-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl 5-bromofuran-2-carboxylate is a furan derivative with potential applications in medicinal chemistry and materials science. The furan nucleus is a versatile scaffold in drug discovery, often acting as a bioisostere for a phenyl ring, which can enhance metabolic stability and drug-receptor interactions.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Phenyl 5-bromofuran-2-carboxylate, drawing on data from closely related analogs to offer a thorough understanding for research and development purposes.
Chemical Properties
While specific experimental data for Phenyl 5-bromofuran-2-carboxylate is limited in publicly available literature, its properties can be inferred from its constituent parts: 5-bromofuran-2-carboxylic acid and phenol, and by comparison with its methyl ester analog, Methyl 5-bromofuran-2-carboxylate.
Structure and Nomenclature
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IUPAC Name: Phenyl 5-bromo-2-furoate
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Molecular Formula: C₁₁H₇BrO₃
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Molecular Weight: 267.08 g/mol
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CAS Number: Not available. The precursor, 5-bromofuran-2-carboxylic acid, has the CAS RN [585-70-6].[2]
Physicochemical Properties
The following table summarizes the known properties of the precursor, 5-bromofuran-2-carboxylic acid, and its methyl ester, which serve as a reference for the phenyl ester.
| Property | 5-bromofuran-2-carboxylic acid | Methyl 5-bromofuran-2-carboxylate | Phenyl 5-bromofuran-2-carboxylate (Predicted) |
| Molecular Formula | C₅H₃BrO₃[2] | C₆H₅BrO₃ | C₁₁H₇BrO₃ |
| Molecular Weight | 190.98 g/mol [2] | 205.01 g/mol [3] | 267.08 g/mol |
| Appearance | Red solid (recrystallized from water)[4] | White to slightly yellow crystalline powder[3] | Crystalline solid |
| Melting Point | 187-189 °C | 63-68 °C[3] | Higher than the methyl ester |
| Boiling Point | Decomposes | 226.3 °C at 760 mmHg[3] | Higher than the methyl ester |
| Solubility | Soluble in boiling water[4] | Slightly soluble in water[3] | Likely soluble in common organic solvents |
| XLogP3 | 1.8 | 1.8[3] | Higher than the methyl ester |
Synthesis and Reactivity
The synthesis of Phenyl 5-bromofuran-2-carboxylate involves two primary steps: the bromination of furan-2-carboxylic acid to yield 5-bromofuran-2-carboxylic acid, followed by the esterification with phenol.
Synthesis of 5-bromofuran-2-carboxylic acid
This precursor can be synthesized by the bromination of furan-2-carboxylic acid.[4] A palladium-catalyzed bromination-hydroxycarbonylation tandem reaction has also been reported to produce 5-bromofuran-2-carboxylic acid as an intermediate in the synthesis of 2,5-furandicarboxylic acid.[5]
Esterification to form Phenyl 5-bromofuran-2-carboxylate
A common method for forming the phenyl ester is through Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
The bromine atom on the furan ring can be substituted with nucleophiles, allowing for the introduction of various substituents.[7] Additionally, the furan and phenyl rings can undergo electrophilic aromatic substitution.[7]
Experimental Protocols
Synthesis of 5-bromofuran-2-carboxylic acid
Materials:
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Furan-2-carboxylic acid
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Carbon tetrachloride (CCl₄)
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Bromine (Br₂)
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Boiling water for recrystallization
Procedure:
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Dissolve furan-2-carboxylic acid (14.0 g) in CCl₄ (60 mL).[4]
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Slowly add Br₂ (8 mL) to the solution.[4]
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Stir the reaction mixture at 45–50 °C for 24 hours.[4]
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Remove the solvent under reduced pressure to yield a red solid.[4]
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Recrystallize the solid from boiling water to obtain pure 5-bromofuran-2-carboxylic acid.[4]
General Protocol for Steglich Esterification
Materials:
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5-bromofuran-2-carboxylic acid
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Phenol
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N,N'-Dicyclohexylcarbodiimide (DCC)
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4-Dimethylaminopyridine (DMAP)
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Anhydrous dichloromethane (DCM) or acetonitrile[6]
Procedure:
-
In a round-bottom flask, dissolve 5-bromofuran-2-carboxylic acid (1 equivalent) and phenol (1 equivalent) in anhydrous DCM.
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Add DMAP (0.1 equivalents) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 24 hours.[6]
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Monitor the reaction completion by thin-layer chromatography (TLC).
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potential Applications in Drug Discovery
Furan derivatives are prevalent in pharmacologically active compounds.[1][4] The introduction of a furan ring can modulate a compound's physicochemical properties, which in turn affects its distribution and metabolism.[4]
Derivatives of 5-bromofuran-2-carboxylic acid have shown promise in several therapeutic areas:
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Protein Tyrosine Kinase (PTK) Inhibitors: Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their PTK inhibitory activities.[4]
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Antimycobacterial Agents: 5-phenyl-furan-2-carboxylic acids have emerged as a promising class of antimycobacterial agents that can interfere with iron homeostasis.[8]
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PDE4 Inhibitors: Phenyl substituted furan derivatives have been designed as potential inhibitors of phosphodiesterase type 4 (PDE4), which are targets for treating inflammatory diseases like asthma and COPD.[9]
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Anti-diabetic Agents: Furan-2-carboxylic acid derivatives have been investigated for their potential to ameliorate type 2 diabetes mellitus by inhibiting gluconeogenesis.[10]
Visualizations
Synthesis Workflow
Caption: Synthesis of Phenyl 5-bromofuran-2-carboxylate.
Potential Drug Discovery Applications
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. 5-bromofuran-2-carboxylic acid [stenutz.eu]
- 3. echemi.com [echemi.com]
- 4. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
- 5. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior [mdpi.com]
- 7. Buy N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (EVT-3647188) [evitachem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

